trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene
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Overview
Description
trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its unique chemical structure and potential applications in various fields of scientific research. The compound is characterized by its complex molecular structure, which includes multiple aromatic rings and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene typically involves the hydrogenation of indeno(1,2-cd)pyrene. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: While specific industrial production methods for trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene are not well-documented, the general approach involves large-scale hydrogenation processes. These processes are conducted in industrial reactors equipped with advanced control systems to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, leading to the formation of fully saturated hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.
Major Products:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and DNA.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene involves its interaction with biological macromolecules. The compound can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with enzymes involved in metabolic pathways, influencing their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Indeno(1,2,3-cd)pyrene: A parent compound with similar structural features but lacking the hydroxyl groups.
Benzo(a)pyrene: Another PAH with a similar aromatic ring structure but different functional groups.
Chrysene: A PAH with a similar number of aromatic rings but different ring fusion patterns.
Uniqueness: trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene is unique due to the presence of hydroxyl groups, which influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for studying the effects of hydroxylation on PAHs and their interactions with biological systems.
Properties
CAS No. |
99520-57-7 |
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Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-diol |
InChI |
InChI=1S/C22H14O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10,21-24H/t21-,22-/m1/s1 |
InChI Key |
ZAYJHYHOTQVNOB-FGZHOGPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)[C@H]([C@@H](C2=C36)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(C(C2=C36)O)O |
Origin of Product |
United States |
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